molecular formula C20H16FN3O2S B5098595 (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-[(2-fluorophenyl)amino]prop-2-enenitrile

(2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-[(2-fluorophenyl)amino]prop-2-enenitrile

Cat. No.: B5098595
M. Wt: 381.4 g/mol
InChI Key: TVWYPAOTVWWQTP-KAMYIIQDSA-N
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Description

(2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-[(2-fluorophenyl)amino]prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Substitution Reactions:

    Formation of the Enenitrile Moiety: This step involves the condensation of the thiazole derivative with an appropriate nitrile precursor under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

In biological research, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-[(2-fluorophenyl)amino]prop-2-enenitrile would depend on its specific biological target. Typically, thiazole derivatives interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl and fluorophenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.

    Phenyl Derivatives: Compounds like 4-methoxyphenyl and 2-fluorophenyl derivatives.

Uniqueness

The unique combination of the thiazole ring with the dimethoxyphenyl and fluorophenyl groups in (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-[(2-fluorophenyl)amino]prop-2-enenitrile provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-25-18-8-7-13(9-19(18)26-2)17-12-27-20(24-17)14(10-22)11-23-16-6-4-3-5-15(16)21/h3-9,11-12,23H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWYPAOTVWWQTP-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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